molecular formula C20H30F2N4O2 B7169780 N-[4-[4-[2-(dimethylamino)ethyl]-1,4-diazepan-1-yl]-4-oxobutyl]-2,4-difluorobenzamide

N-[4-[4-[2-(dimethylamino)ethyl]-1,4-diazepan-1-yl]-4-oxobutyl]-2,4-difluorobenzamide

Cat. No.: B7169780
M. Wt: 396.5 g/mol
InChI Key: FQZZHEPROBWKRZ-UHFFFAOYSA-N
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Description

N-[4-[4-[2-(dimethylamino)ethyl]-1,4-diazepan-1-yl]-4-oxobutyl]-2,4-difluorobenzamide is a complex organic compound that features a diazepane ring, a dimethylaminoethyl group, and a difluorobenzamide moiety

Properties

IUPAC Name

N-[4-[4-[2-(dimethylamino)ethyl]-1,4-diazepan-1-yl]-4-oxobutyl]-2,4-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30F2N4O2/c1-24(2)11-12-25-9-4-10-26(14-13-25)19(27)5-3-8-23-20(28)17-7-6-16(21)15-18(17)22/h6-7,15H,3-5,8-14H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQZZHEPROBWKRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1CCCN(CC1)C(=O)CCCNC(=O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[4-[2-(dimethylamino)ethyl]-1,4-diazepan-1-yl]-4-oxobutyl]-2,4-difluorobenzamide typically involves multiple steps:

    Formation of the Diazepane Ring: The initial step involves the formation of the 1,4-diazepane ring. This can be achieved through the cyclization of appropriate diamines with suitable electrophiles under controlled conditions.

    Attachment of the Dimethylaminoethyl Group: The next step involves the introduction of the dimethylaminoethyl group. This is often done through nucleophilic substitution reactions where the diazepane ring is reacted with a dimethylaminoethyl halide.

    Coupling with Difluorobenzamide: The final step involves coupling the intermediate with 2,4-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylaminoethyl group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the diazepane ring and the difluorobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted diazepane or benzamide derivatives.

Scientific Research Applications

N-[4-[4-[2-(dimethylamino)ethyl]-1,4-diazepan-1-yl]-4-oxobutyl]-2,4-difluorobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its ability to interact with specific receptors in the brain.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to determine its efficacy and safety profile.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-[4-[4-[2-(dimethylamino)ethyl]-1,4-diazepan-1-yl]-4-oxobutyl]-2,4-difluorobenzamide involves its interaction with specific molecular targets such as neurotransmitter receptors or enzymes. The dimethylaminoethyl group is known to enhance its binding affinity to these targets, while the diazepane ring provides structural stability. The difluorobenzamide moiety contributes to its overall pharmacological profile by affecting its lipophilicity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-[4-[2-(dimethylamino)ethyl]-1,4-diazepan-1-yl]-4-oxobutyl]-2,4-dichlorobenzamide
  • N-[4-[4-[2-(dimethylamino)ethyl]-1,4-diazepan-1-yl]-4-oxobutyl]-2,4-dibromobenzamide

Uniqueness

Compared to its analogs, N-[4-[4-[2-(dimethylamino)ethyl]-1,4-diazepan-1-yl]-4-oxobutyl]-2,4-difluorobenzamide is unique due to the presence of fluorine atoms, which can significantly alter its biological activity and metabolic stability. Fluorine atoms are known to enhance the compound’s ability to cross biological membranes and increase its resistance to metabolic degradation.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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